N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Description
The compound “N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide” is a chemical compound that has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps, including the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction was monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound can undergo various chemical reactions. Thiazoles, which are part of the compound’s structure, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitcyclooxygenases (COX-1, COX-2) enzymes . These enzymes play a crucial role in the inflammatory response, making them a common target for anti-inflammatory drugs.
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins, which are key mediators of inflammation. This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
Result of Action
The primary result of the compound’s action would be a reduction in inflammation due to the inhibition of prostaglandin synthesis . On a molecular level, this involves the prevention of arachidonic acid conversion. On a cellular level, it could lead to a decrease in the inflammatory response, potentially providing relief from symptoms associated with inflammation.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-21-13(8-9-19-21)17(23)22(11-12-5-4-10-25-12)18-20-16-14(24-2)6-3-7-15(16)26-18/h3,6-9,12H,4-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBMADGPYANXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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